Product packaging for 1-Nitroso-3-(trifluoromethyl)pyrrolidine(Cat. No.:)

1-Nitroso-3-(trifluoromethyl)pyrrolidine

Cat. No.: B13268083
M. Wt: 168.12 g/mol
InChI Key: AXOHUHMCFKJAJE-UHFFFAOYSA-N
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Description

1-Nitroso-3-(trifluoromethyl)pyrrolidine (C5H7F3N2O) is a specialized chemical building block designed for advanced drug discovery and development. This compound integrates two strategically valuable motifs: the pyrrolidine ring and the trifluoromethyl group. The saturated pyrrolidine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs . Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space and can significantly influence the stereochemistry and physicochemical properties of drug candidates . The incorporation of a nitroso group can make this compound a critical intermediate in synthesizing complex molecules or serve as a reference standard for analytical method development and validation, similar to the use of N-Nitroso-3-hydroxypyrrolidine in the production of Glycopyrrolate . Furthermore, the N-trifluoromethyl (N-CF3) motif is an emerging area of high interest. Introducing a CF3 group directly on nitrogen can profoundly alter a molecule's properties, such as enhancing its metabolic stability, and Caco-2 cell permeability compared to its N-methyl counterparts . This makes this compound a versatile reagent for medicinal chemists seeking to optimize lead compounds, particularly in the synthesis of novel bioactive molecules and organocatalysts . This product is supplied with comprehensive characterization data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F3N2O B13268083 1-Nitroso-3-(trifluoromethyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroso-3-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4-1-2-10(3-4)9-11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOHUHMCFKJAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Nitroso 3 Trifluoromethyl Pyrrolidine and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization in the Context of Trifluoromethylated Compounds

The construction of the 3-(trifluoromethyl)pyrrolidine (B1336009) ring is a key challenge, addressed by several innovative strategies. These methods either start with precursors already containing the trifluoromethyl moiety or incorporate it during the ring-forming process.

Pyrrolidine Synthesis from Precursors Bearing Trifluoromethyl Groups

A primary strategy for synthesizing trifluoromethylated pyrrolidines involves the use of acyclic or smaller cyclic precursors that already feature the trifluoromethyl group. This approach ensures the precise placement of the CF3 group from the outset.

One effective method is the formal (3+2)-annulation via an asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. nih.govriken.jp This process generates highly functionalized 2-trifluoromethyl pyrrolidines with excellent stereocontrol. nih.govriken.jp While this example illustrates substitution at the 2-position, the underlying principle of using a CF3-containing building block is broadly applicable.

Another significant approach involves the ring expansion of smaller trifluoromethylated heterocycles. For instance, functionalized 2-CF3-pyrrolidines can be selectively synthesized starting from 1-tosyl-2-(trifluoromethyl)aziridine. nih.govresearchgate.net This method involves the alkylation of the aziridin-2-yl anion followed by a novel ring-expansion protocol, triggered by various nucleophiles. nih.govresearchgate.net Similarly, ring-expansion of trifluoromethylated azetidines has been used to access 3-amino-2-trifluoromethyl pyrrolidines. acs.org

Cyclization of acyclic precursors is also a common route. The treatment of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives with a protic acid affords N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. acs.org Furthermore, 1,3-dipolar cycloaddition between azomethine ylides and CF3-substituted alkenes represents a foundational strategy for creating 3-trifluoromethylated proline derivatives, a subset of 3-(trifluoromethyl)pyrrolidines. nih.govriken.jp

Stereoselective Approaches to 3-(trifluoromethyl)pyrrolidine Scaffolds

Controlling the stereochemistry of the trifluoromethylated pyrrolidine ring is crucial for its application in various scientific fields. Several stereoselective methods have been developed to generate optically active products.

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes bearing a trifluoromethyl group is a common strategy for accessing enantiomerically enriched 3-trifluoromethylated proline derivatives. nih.govriken.jp The stereochemical outcome is dictated by the chiral information contained within the catalyst or starting materials.

A powerful dual-catalytic system has been developed for the direct asymmetric radical aminotrifluoromethylation of alkenes. sciopen.com This method utilizes a Cu(I)/chiral phosphoric acid system to generate CF3-containing chiral pyrrolidines with high yields and excellent enantioselectivities. sciopen.com The reaction proceeds through the formation of an α-tertiary stereocenter, showcasing a high degree of stereocontrol. sciopen.com

The following table summarizes key findings from a dual-catalytic approach to synthesizing chiral trifluoromethyl-containing pyrrolidines.

Table 1: Enantioselective Synthesis of CF3-Containing Pyrrolidines via Dual Catalysis

Substrate Tether Alkene Moiety Yield (%) Enantiomeric Excess (ee, %)
N/A N/A up to 88 up to 98
N/A N/A 60 97
N/A N/A 60 91

Data sourced from a study on dual-catalytic asymmetric radical aminotrifluoromethylation of alkenes. sciopen.com

Another stereoselective route involves the diastereoselective nucleophilic addition of trimethyl(trifluoromethyl)silane (TMSCF3) to sugar-derived cyclic nitrones. nih.gov This is followed by reductive N–O bond cleavage to yield trifluoromethylated polyhydroxypyrrolidines, where the stereochemistry is directed by the chiral carbohydrate scaffold. nih.gov

Selective Nitrosation Reactions for N-Nitrosopyrrolidine Formation

Once the 3-(trifluoromethyl)pyrrolidine precursor is obtained, the final step is the introduction of the nitroso group at the nitrogen atom. This requires selective and efficient N-nitrosation protocols.

Development of Efficient N-Nitrosation Protocols

The N-nitrosation of secondary amines, such as pyrrolidine and its derivatives, is a well-established transformation. Efficient protocols often utilize sodium nitrite (B80452) (NaNO2) in an acidic medium. A simple and effective method employs p-toluenesulfonic acid (p-TSA) as a commercially available and easy-to-handle proton source to mediate the reaction between secondary amines and NaNO2, leading to high yields of the corresponding N-nitrosamines. lookchem.com This method is noted for its straightforward setup and high yields. lookchem.com

Other advanced nitrosating agents have been developed to enhance efficiency and selectivity. For example, dinitrogen tetroxide (N2O4) supported on cross-linked polyvinylpyrrolidone (B124986) (PVP) acts as a stable, solid, and recyclable reagent. semanticscholar.org This heterogeneous system demonstrates excellent selectivity for the N-nitrosation of dialkyl amines under mild conditions in dichloromethane. semanticscholar.org

Regioselectivity in Nitrosation of Substituted Pyrrolidines

For the precursor molecule, 3-(trifluoromethyl)pyrrolidine, the nitrosation reaction is inherently regioselective. The molecule contains only one secondary amine nitrogen within the pyrrolidine ring, which is the sole site for nitrosation. Therefore, the reaction exclusively yields the N-nitroso product without the possibility of forming constitutional isomers.

The primary consideration regarding the substituent is its electronic effect on the reaction rate. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density and nucleophilicity of the nitrogen atom. This deactivating effect can make the nitrosation reaction slower compared to that of unsubstituted pyrrolidine or pyrrolidines with electron-donating groups. However, standard nitrosation conditions are generally robust enough to overcome this moderate deactivation and drive the reaction to completion, ensuring the formation of 1-nitroso-3-(trifluoromethyl)pyrrolidine. lookchem.com

Incorporation of the Trifluoromethyl Group

Methodologies for introducing the trifluoromethyl group can be broadly categorized into two strategies: building the heterocyclic ring from a CF3-containing starting material (as discussed in section 2.1.1) or adding the CF3 group to a pre-formed pyrrolidine scaffold.

A modern and powerful approach for the latter strategy is the direct C-H trifluoromethylation. Recent advances in photocatalysis have enabled the direct functionalization of aliphatic C(sp3)-H bonds. nih.gov A dual catalysis system using a decatungstate anion ([W10O32]4−) and copper has been shown to effectively trifluoromethylate the C(sp3)–H bonds of pyrrolidine. nih.gov Theoretical and experimental studies indicate that this reaction shows a preference for the β-position (C-3), providing a direct route to the 3-(trifluoromethyl)pyrrolidine scaffold from unsubstituted pyrrolidine. nih.gov

Another strategy that incorporates the trifluoromethyl group during ring formation is the aminotrifluoromethylation of olefins. riken.jp This process involves reacting a molecule containing both an amine and an alkene with a CF3 source, such as a Togni reagent, in the presence of a copper catalyst. riken.jp The reaction proceeds via a cascade that forms the pyrrolidine ring and incorporates the trifluoromethyl group in a single synthetic sequence. riken.jp

The following table lists the chemical compounds mentioned in this article.

Trifluoromethylation Strategies on Pyrrolidine and Related Derivatives

The synthesis of pyrrolidines bearing a trifluoromethyl group at the 3-position is commonly achieved through asymmetric 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov This strategy involves the reaction of azomethine ylides with alkenes substituted with a CF3 group. wikipedia.orgnih.gov This method provides a direct route to the core 3-(trifluoromethyl)pyrrolidine scaffold.

Another significant approach is the ring expansion of smaller heterocyclic systems. For instance, functionalized 2-CF3-pyrrolidines can be synthesized through a novel ring-expansion protocol starting from 1-tosyl-2-(trifluoromethyl)aziridine. nih.gov This method involves the generation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by alkylation and subsequent nucleophile-triggered ring rearrangement. nih.gov

While the above methods build the ring system with the CF3 group already incorporated, direct C-H trifluoromethylation of a pre-existing pyrrolidine ring is also a subject of investigation. Mechanistic studies have been conducted on the aminotrifluoromethylation of olefins, which can lead to the formation of trifluoromethylated pyrrolidine derivatives through a cyclic amine formation pathway. acs.org These studies, utilizing a copper catalyst and a Togni reagent, have helped to optimize reaction conditions and improve yields by understanding the underlying chemical processes. acs.org

Synthesis of N-CF3 Motifs within Heterocyclic Systems

While the target molecule features a C-CF3 bond, the synthesis of N-CF3 motifs within heterocyclic systems is a related and rapidly developing area of organofluorine chemistry. nih.govlibretexts.org The incorporation of a trifluoromethyl group directly onto a nitrogen atom within a heterocycle can dramatically alter the molecule's physicochemical properties. nih.govnih.gov Compared to their N-CH3 counterparts, N-CF3 azoles, for example, exhibit higher lipophilicity, increased metabolic stability, and enhanced cell permeability. nih.govlibretexts.orgnih.gov

The synthesis of these N-CF3 heterocycles can be broadly categorized into several approaches:

Nucleophilic Fluorination: This involves the use of fluoride (B91410) sources to displace leaving groups on N-precursors.

Cyclization of N-CF3 Containing Building Blocks: This strategy employs starting materials that already possess the N-CF3 moiety, which are then used to construct the heterocyclic ring. nih.gov

Electrophilic Trifluoromethylation: This involves the direct trifluoromethylation of the nitrogen atom in a pre-formed heterocycle using electrophilic CF3-donating reagents. nih.gov

The development of these methods is crucial as it expands the toolbox for creating novel fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov

One-Pot and Cascade Synthesis Approaches to this compound

While a direct one-pot or cascade synthesis for this compound has not been explicitly detailed in the reviewed literature, methodologies for the synthesis of the core trifluoromethylated pyrrolidine ring can be adapted into sequential one-pot processes. One such powerful strategy is a formal (3 + 2)-annulation that combines an asymmetric Michael addition with a subsequent reductive cyclization. wikipedia.orgnih.govnih.gov

This cascade process begins with the organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. This step creates the initial carbon-carbon bond and sets the stereochemistry of the resulting γ-nitro carbonyl intermediate. acs.orgnih.gov Without isolation, this intermediate can then undergo a catalytic hydrogenation. The reduction of the nitro group to a primary amine is followed by a spontaneous intramolecular cyclization and dehydration to yield the highly functionalized 2-trifluoromethylpyrrolidine. wikipedia.orgnih.govnih.gov Although attempts to run this as a true one-pot reaction have faced challenges, such as the incompatibility of reagents from the first step with the hydrogenation catalyst, the sequential nature of the process represents a highly efficient route to the pyrrolidine core. acs.orgnih.gov

The final step to achieve the target molecule, this compound, would be the N-nitrosation of the secondary amine of the pyrrolidine ring. This classic transformation is typically accomplished by treating the secondary amine with a source of the nitrosonium ion (NO+). libretexts.orgucalgary.ca A common method involves the use of sodium nitrite (NaNO2) under acidic conditions, which generates nitrous acid (HNO2) in situ. wikipedia.orgucalgary.ca The nitrous acid then forms the electrophilic nitrosonium ion, which is attacked by the nucleophilic nitrogen of the pyrrolidine to form the stable N-nitrosamine product after deprotonation. wikipedia.orglibretexts.org While this represents a separate step, its efficiency suggests the potential for a streamlined, multi-step synthesis starting from simple precursors.

Mechanistic Investigations of Chemical Transformations Involving 1 Nitroso 3 Trifluoromethyl Pyrrolidine

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics of transformations involving 1-Nitroso-3-(trifluoromethyl)pyrrolidine are primarily dictated by the reactivity of the N-nitroso group, which is modulated by the electron-withdrawing -CF3 group.

Kinetics of Formation: The formation of N-nitrosamines, known as N-nitrosation, typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) in acidic conditions). nih.govdfg.de The rate of this reaction is highly dependent on the basicity of the amine. dfg.dechemicalbook.com The strongly electron-withdrawing -CF3 group is expected to decrease the basicity of the precursor amine, 3-(trifluoromethyl)pyrrolidine (B1336009), compared to unsubstituted pyrrolidine (B122466). Consequently, the rate of nitrosation for 3-(trifluoromethyl)pyrrolidine is predicted to be faster than that of pyrrolidine under similar acidic conditions, as less basic amines are more readily nitrosated. dfg.dechemicalbook.com

Kinetic parameters for the nitrosation of pyrrolidine and the related compound proline have been determined, providing a baseline for comparison. cdnsciencepub.com

Table 1: Activation Parameters for the Nitrosation of Pyrrolidine and Proline cdnsciencepub.com
CompoundEnthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal/mol·deg)
Pyrrolidine19.328.5
Proline14.514.6

Kinetics of Degradation: The degradation of N-nitrosamines can be initiated by various means, including reaction with hydroxyl radicals (OH•). The second-order rate constant for the reaction of N-nitrosopyrrolidine (NPYR) with OH• has been determined to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov The presence of the -CF3 group may slightly alter this rate constant due to its influence on the electron distribution within the molecule.

Detailed Elucidation of Reaction Pathways

The primary radical reaction mechanism for N-nitrosamines involves the homolytic cleavage of the N-N bond upon exposure to ultraviolet (UV) light. acs.orgmdpi.com This photolysis generates an amino radical and a nitric oxide radical (NO•). acs.org

N-N Bond Homolysis: R₂N-N=O + hν → [R₂N•] + [•N=O]

This pathway is well-documented for N-nitrosodimethylamine (NDMA) and is considered a general mechanism for other dialkyl nitrosamines. acs.orgnih.gov It is highly probable that this compound undergoes a similar photochemical decomposition, as the N-N bond energy is relatively low. wikipedia.org The resulting 3-(trifluoromethyl)pyrrolidinyl radical can then participate in a variety of subsequent reactions, depending on the chemical environment. The degradation of nitrosamines by advanced oxidation processes, such as O₃/UV, also proceeds through radical mechanisms, primarily involving attack by hydroxyl radicals (OH•). nih.govresearchgate.net

N-nitrosamines exhibit ambiphilic reactivity. nih.gov

Nucleophilicity: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted base. It can react with various electrophiles, such as alkylating agents, to form O-substituted hydroxydiazenium salts. acs.orgnih.gov Protonation in acidic media can also occur at the oxygen, though protonation at the amino nitrogen is also considered. sci-hub.se

Electrophilicity: The nitrogen atom of the nitroso group is weakly electrophilic and is susceptible to attack by strong nucleophiles like organolithium or Grignard reagents. acs.orgnih.gov

For this compound, the potent inductive electron-withdrawing effect of the -CF3 group is expected to decrease the electron density on both the pyrrolidine ring and the N-nitroso group. nih.gov This effect would reduce the nucleophilicity of the nitroso oxygen and the amino nitrogen while potentially enhancing the electrophilicity of the nitroso nitrogen and the α-carbons on the pyrrolidine ring, making them more susceptible to nucleophilic attack. Denitrosation, the cleavage of the nitroso group, can occur under acidic conditions and is accelerated by the presence of nucleophiles. nih.govsci-hub.sewhiterose.ac.uk

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) that involves the migration of an aryl group. cdnsciencepub.com A classic example involves a carbanion nucleophile attacking an aromatic ring, leading to a C-C bond formation. cdnsciencepub.comresearchgate.net Recent methodologies have expanded this reaction to synthesize functionalized pyrrolidinones from arylsulfonamides. researchgate.netbohrium.comnih.gov This process involves the nucleophilic opening of a cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. researchgate.netnih.gov

However, the Truce-Smiles rearrangement is mechanistically distinct from the chemistry typical of N-nitrosamines. It requires an activated aryl ring and an intramolecular nucleophile. This compound lacks the necessary structural features (i.e., an aryl group positioned for intramolecular migration initiated by a carbanion) to undergo a conventional Truce-Smiles rearrangement. While other rearrangements like the Fischer-Hepp rearrangement are known for N-aryl nitrosamines under strong acid conditions, they are not applicable to N-alkyl nitrosamines like the title compound. nih.govacs.org

Photochemical and Thermal Degradation Mechanisms of the Compound

N-nitroso compounds are generally sensitive to both light and heat. wikipedia.orgnih.gov

Photochemical Degradation: As discussed in section 3.2.1, the principal photochemical degradation pathway for N-nitrosamines in aqueous solution is the cleavage of the N-N bond upon absorption of UV radiation. acs.orgnih.govresearchgate.net N-nitrosopyrrolidine absorbs UV light and has a quantum yield of 0.3 for direct photolysis. nih.govnih.gov The degradation process can lead to the formation of various products, with nitrate (B79036) being a major end-product in oxidative environments. nih.gov The presence of the trifluoromethyl group is unlikely to change this fundamental degradation pathway, although it may influence the quantum yield and the reactivity of the subsequent radical intermediates. The C-F bonds themselves are exceptionally stable and not susceptible to cleavage under these conditions. mdpi.com

Thermal Degradation: N-nitrosamines can decompose upon heating. nih.gov The thermal stability of a nitrosamine (B1359907) is lower than its parent amine. For instance, N-nitroso-pendimethalin begins to decompose around 120°C, whereas the parent compound is stable up to about 200°C. google.com The thermal decomposition of nitrosamines like N-nitrosopiperazine is a first-order reaction and is base-catalyzed, with activation energies around 94-100 kJ/mol. aiche.orgresearchgate.net It is expected that this compound will also undergo thermal decomposition, likely initiated by the cleavage of the weak N-NO bond, emitting toxic fumes of nitrogen oxides upon complete decomposition. nih.gov

Table 2: Degradation Parameters for N-Nitrosopyrrolidine (NPYR)
Degradation MethodParameterValueReference
Direct UV PhotolysisQuantum Yield0.3 (± 0.01) nih.gov
Reaction with OH• RadicalSecond-Order Rate Constant1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹ nih.gov
Thermal Decomposition (in Piperazine solution)Activation Energy (for a related compound, MNPZ)94 kJ/mol researchgate.net

Reactivity of the Nitroso Group in Complex Chemical Environments

The reactivity of the N-nitroso group is highly dependent on its environment, including pH, presence of nucleophiles, and exposure to radiation or oxidizing agents.

In acidic aqueous environments, such as the stomach, the N-nitroso group can be cleaved in a reversible denitrosation reaction to regenerate the secondary amine and a nitrosating agent. dfg.desci-hub.se This reaction can be catalyzed by nucleophiles. sci-hub.sewhiterose.ac.uk

In environmental contexts, such as water treatment, the reactivity of the nitroso group towards radicals is paramount. N-nitrosamines are effectively degraded by advanced oxidation processes that generate highly reactive species like the hydroxyl radical (OH•). nih.govresearchgate.net The reaction with OH• can involve hydrogen abstraction from the α-carbon or addition to one of the nitrogen atoms, leading to a cascade of reactions that ultimately mineralize the compound. mdpi.com

The presence of the -CF3 group in this compound will influence its properties in complex environments. The group increases lipophilicity, which could affect its partitioning between aqueous and organic phases or its interaction with biological membranes. mdpi.com The modification of the electronic properties of the nitroso group, as previously discussed, will also modulate its reactivity towards environmental nucleophiles and electrophiles. nih.govnih.gov

Role of the Trifluoromethyl Group in Modulating Reaction Pathways and Selectivity

The introduction of a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring in this compound significantly influences the molecule's reactivity and the selectivity of its chemical transformations. This modulation is a direct consequence of the potent electron-withdrawing nature and the steric bulk of the -CF₃ group. These properties can alter the electron density distribution within the pyrrolidine ring and the N-nitrosamino moiety, thereby affecting reaction mechanisms, rates, and the stereochemical outcomes of various reactions.

The primary effects of the trifluoromethyl group can be categorized into electronic and steric influences. Electronically, the -CF₃ group is a strong σ-electron withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect can decrease the nucleophilicity and basicity of the pyrrolidine nitrogen. Sterically, the -CF₃ group is bulkier than a hydrogen atom, which can direct incoming reagents to the less hindered face of the pyrrolidine ring, thus influencing stereoselectivity.

In reactions involving the α-carbon (the carbon adjacent to the nitrosated nitrogen), the trifluoromethyl group's electron-withdrawing effect can play a crucial role. For instance, in reactions that proceed through an α-lithio N-nitrosamine intermediate, the stability of this intermediate is paramount. The -CF₃ group can influence the acidity of the α-protons, making them more susceptible to deprotonation.

Research into the synthesis of trifluoromethylated pyrrolidines has highlighted the directing effects of the -CF₃ group. For example, in asymmetric Michael additions to form precursors for 2-trifluoromethylated pyrrolidines, high diastereoselectivity is often observed. nih.govacs.org This selectivity is attributed to the steric hindrance imposed by the trifluoromethyl group, which guides the approach of the nucleophile.

Furthermore, the trifluoromethyl group's influence extends to cycloaddition reactions. While not directly involving this compound, studies on other trifluoromethylated systems have shown that the -CF₃ group can enhance the reactivity of dipolarophiles and influence the regioselectivity of the cycloaddition. researchgate.net This suggests that in potential cycloaddition reactions involving the pyrrolidine ring or the nitroso group, the -CF₃ substituent would be a key controlling element.

The table below summarizes the expected effects of the trifluoromethyl group on various reaction parameters based on its known electronic and steric properties.

Reaction ParameterInfluence of the Trifluoromethyl GroupUnderlying Reason
Nucleophilicity of Pyrrolidine NitrogenDecreasedStrong inductive electron withdrawal by the -CF₃ group reduces electron density on the nitrogen atom.
Acidity of α-ProtonsIncreasedThe electron-withdrawing nature of the -CF₃ group stabilizes the resulting carbanion upon deprotonation.
Stereoselectivity of ReactionsIncreasedThe steric bulk of the -CF₃ group directs the approach of reagents to the less hindered face of the pyrrolidine ring.
Rate of Electrophilic Attack on the RingDecreasedDeactivation of the ring system due to the electron-withdrawing -CF₃ group.

In mechanistic pathways that involve the formation of cationic intermediates, the electron-withdrawing -CF₃ group would be destabilizing, thus disfavoring such routes. Conversely, pathways involving anionic intermediates adjacent to the trifluoromethyl group could be stabilized.

The following table presents data from related studies on trifluoromethylated compounds that illustrate the impact of the -CF₃ group on reaction outcomes. While not specific to this compound, these findings provide a strong basis for predicting its behavior.

Reaction TypeSubstrateKey FindingReference
Asymmetric Michael Addition1,1,1-Trifluoromethylketones and NitroolefinsExcellent diastereo- and enantioselectivity in the formation of precursors to 2-trifluoromethylated pyrrolidines. nih.govacs.org nih.govacs.org
1,3-Dipolar CycloadditionNitrone with 3,3,3-Trifluoro-1-nitropropeneThe trifluoromethyl group increases the reactivity of the nitroethylene (B32686) and governs the regioselectivity of the addition. researchgate.net researchgate.net
Intramolecular C–H AminationN-Fluoride amidesThe electronic nature of substituents on the forming pyrrolidine ring influences the reaction outcome. nih.gov nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Nitroso 3 Trifluoromethyl Pyrrolidine

High-Resolution Mass Spectrometry Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and fragmentation pathways of organic molecules.

In the study of 1-Nitroso-3-(trifluoromethyl)pyrrolidine, HRMS provides crucial insights into its gas-phase ion chemistry. The fragmentation of N-nitroso compounds is often characterized by specific neutral losses and rearrangements. osti.govnih.gov For this compound, key fragmentation pathways are initiated by ionization, leading to a molecular ion ([M]+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed.

A primary and highly diagnostic fragmentation pathway for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 30 Da. nih.gov Another common fragmentation involves the cleavage of the pyrrolidine (B122466) ring. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the fragmentation pattern, potentially favoring cleavage at the C2-C3 or C3-C4 bonds of the pyrrolidine ring. The fragmentation of the pyrrolidine moiety itself can lead to characteristic losses of ethylene (B1197577) (C2H4) or related fragments. researchgate.net

Expected Diagnostic Fragmentation Pathways:

Loss of •NO: [M]+• → [M-30]+•

Loss of •CF3: [M]+• → [M-69]+•

Ring Cleavage: Fragmentation of the pyrrolidine ring leading to smaller charged fragments.

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by isolating a specific parent ion and inducing its fragmentation to produce a characteristic spectrum of daughter ions. nih.gov For this compound, an MS/MS experiment would typically involve the isolation of the protonated molecule ([M+H]+).

Collision-induced dissociation (CID) of the parent ion would be expected to yield a series of fragment ions that confirm the connectivity of the molecule. The fragmentation would likely initiate with the loss of the nitroso group or cleavage of the pyrrolidine ring, influenced by the trifluoromethyl group. The resulting fragmentation pattern provides a unique "fingerprint" for the molecule, allowing for its unambiguous identification, even in complex mixtures. researchgate.net

Predicted MS/MS Fragmentation of [M+H]+:

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
169.05 139.05 NO Protonated 3-(trifluoromethyl)pyrrolidine (B1336009)
169.05 100.05 CF3 Protonated N-nitrosopyrrolidine fragment

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.

Proton (1H) and Carbon-13 (13C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. For this compound, the asymmetry introduced by the trifluoromethyl group at the C3 position makes all protons and carbons on the pyrrolidine ring chemically non-equivalent.

The 1H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the pyrrolidine ring due to geminal and vicinal couplings. The proton at the C3 position (H3) will be further split by the adjacent fluorine atoms of the trifluoromethyl group. The electron-withdrawing nature of the nitroso and trifluoromethyl groups will cause a general downfield shift of the signals of the nearby protons.

In the 13C NMR spectrum, the carbon atoms of the pyrrolidine ring will appear as distinct signals. The carbon atom bearing the trifluoromethyl group (C3) will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts will be influenced by the electronegativity of the nitrogen and the trifluoromethyl group.

Predicted 1H and 13C NMR Chemical Shifts (in ppm):

Atom Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
C2-Ha 3.8 - 4.2 45 - 50
C2-Hb 3.5 - 3.9 -
C3-H 3.0 - 3.5 55 - 65 (quartet)
C4-Ha 2.2 - 2.6 25 - 30
C4-Hb 1.9 - 2.3 -
C5-Ha 3.6 - 4.0 40 - 45
C5-Hb 3.3 - 3.7 -

Note: Predicted values are based on the analysis of similar structures and substituent effects. Actual experimental values may vary.

Fluorine-19 (19F) NMR spectroscopy is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. rsc.orgnih.gov Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, 19F NMR is a powerful tool for confirming the presence and determining the chemical environment of the trifluoromethyl group in this compound. mdpi.com

The 19F NMR spectrum of this compound is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group, assuming no coupling to other nearby fluorine atoms. The chemical shift of this signal will be characteristic of a CF3 group attached to a saturated carbon atom. The precise chemical shift can provide information about the electronic environment of the trifluoromethyl group. rsc.orgnih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all 1H and 13C signals and for providing insights into the three-dimensional structure of the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be used to establish the connectivity of the protons in the pyrrolidine ring by identifying correlations between protons that are coupled to each other (typically on adjacent carbon atoms). This would be crucial for differentiating the signals of the geminal and vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the 13C signals based on the already assigned 1H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is invaluable for determining the conformation of the pyrrolidine ring and the relative orientation of the substituents. rsc.org

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all NMR signals can be achieved, leading to a detailed understanding of the molecular structure and conformation of this compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within the this compound molecule. The distinct vibrational modes of the N-N=O (nitroso) group and the C-F bonds of the trifluoromethyl moiety serve as characteristic spectroscopic signatures.

In the gas-phase IR spectrum of the parent compound, N-nitrosopyrrolidine, key absorption bands are observed that help in assigning the vibrational modes of its trifluoromethyl derivative. nist.gov The strong absorptions related to C-H stretching vibrations are typically found in the 2800–3000 cm⁻¹ region. researchgate.net For compounds containing a trifluoromethyl group, strong C-F stretching vibrations are characteristically observed in the region of 1100-1300 cm⁻¹. researchgate.netresearchgate.net The N-N stretching vibration of the nitroso group is expected to appear in the 1000–1100 cm⁻¹ range, while the N=O stretching vibration typically gives rise to a strong band in the 1400–1500 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not widely available, analysis of related structures, such as pyrrolidine-derivatized materials, demonstrates the utility of Raman spectroscopy in characterizing the vibrational modes of the pyrrolidine ring. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (Aliphatic) Stretching 2800 - 3000
N=O Stretching 1400 - 1500
C-F Stretching 1100 - 1300
N-N Stretching 1000 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For N-nitroso compounds, the UV-Vis spectrum is characterized by specific absorptions related to the nitroso group. researchgate.net N-nitrosamines typically exhibit a weak absorption band in the 330–370 nm range, which is attributed to the n → π* electronic transition of the N=O group. A more intense absorption is generally observed in the 220–240 nm range, corresponding to a π → π* transition. nist.govnist.gov The presence of the trifluoromethyl group may induce a slight shift in the absorption maxima due to its electron-withdrawing nature.

Table 2: Electronic Transitions of this compound

Electronic Transition Wavelength Range (nm) Molar Absorptivity (ε)
n → π* 330 - 370 Low
π → π* 220 - 240 High

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the high sensitivity and selectivity required for trace-level analysis.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile N-nitroso compounds. nih.gov Method development for this compound would typically involve a reversed-phase column, such as a C18, to separate the analyte from other components. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. nih.govfda.gov Detection can be achieved using a UV detector set at the wavelength of maximum absorbance for the nitroso group or, for higher sensitivity and specificity, a mass spectrometer. lcms.cz

Table 3: Typical HPLC Parameters for N-Nitroso Compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% formic acid
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV (230-370 nm) or Mass Spectrometry

Gas Chromatography (GC) for Volatile Species Analysis

GC is a powerful technique for the analysis of volatile N-nitrosamines. nih.gov Given the potential volatility of this compound, GC is a suitable analytical method. The choice of the GC column is critical for achieving good separation, with mid-polarity columns often being effective. restek.com A temperature-programmed oven is used to ensure the elution of the compound with a good peak shape. nih.gov Detection methods can range from a standard flame ionization detector (FID) to more selective detectors like a thermal energy analyzer (TEA), which is highly specific for nitroso compounds, or a mass spectrometer. nih.gov

Table 4: Typical GC Parameters for N-Nitroso Compound Analysis

Parameter Condition
Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or direct injection
Temperature Program Initial hold, then ramp to a final temperature
Detector Mass Spectrometry (MS) or Thermal Energy Analyzer (TEA)

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Structural Elucidation

The coupling of chromatographic separation with mass spectrometry, known as hyphenated techniques, provides unparalleled sensitivity and specificity for the analysis of this compound at trace levels.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying nitrosamine (B1359907) impurities in various samples, including pharmaceutical products. nih.govwaters.comwaters.com The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the detection of the analyte at parts-per-billion (ppb) or even lower levels. nih.gov This technique is particularly valuable for confirming the identity of the compound and for accurate quantification in complex matrices.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of volatile and semi-volatile nitrosamines. nih.govresearchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. nist.gov For enhanced sensitivity and to overcome matrix interferences, GC can be coupled with tandem mass spectrometry (GC-MS/MS). restek.comgcms.cz This approach is crucial for regulatory testing where very low detection limits are required. restek.comresearchgate.net

Computational and Theoretical Chemistry Studies of 1 Nitroso 3 Trifluoromethyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Nitroso-3-(trifluoromethyl)pyrrolidine, DFT calculations would be instrumental in determining its optimal molecular geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, DFT provides a detailed picture of the electronic structure. Key parameters that would be calculated include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its reactivity towards electrophiles and nucleophiles.

A hypothetical data table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

ParameterValue
N-N Bond Length (Å)Data not available
N-O Bond Length (Å)Data not available
C-N (ring) Bond Lengths (Å)Data not available
C-C (ring) Bond Lengths (Å)Data not available
C-CF3 Bond Length (Å)Data not available
N-N-O Bond Angle (°)Data not available
Pyrrolidine (B122466) Ring Puckering ParametersData not available

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab Initio Methods for High-Level Energetic Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for energetic predictions compared to DFT, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed to calculate highly accurate single-point energies, heats of formation, and reaction enthalpies involving this compound. These high-level calculations are crucial for obtaining reliable thermochemical data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide a detailed understanding of the conformational landscape and intermolecular interactions.

For this compound, MD simulations would reveal the accessible conformations of the pyrrolidine ring and the orientation of the nitroso and trifluoromethyl groups. The pyrrolidine ring is known to adopt various puckered conformations, such as envelope and twist forms, and MD simulations would quantify the energetic barriers between these conformers and their relative populations at a given temperature.

Furthermore, by simulating the compound in a solvent, such as water or an organic solvent, MD can elucidate the nature of intermolecular interactions, including hydrogen bonding and van der Waals forces, between the solute and solvent molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) of this compound. These predicted spectra would be crucial for the structural elucidation and characterization of the compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical infrared (IR) spectrum would show characteristic peaks for the N-N=O stretching of the nitroso group, the C-F stretching of the trifluoromethyl group, and various vibrations of the pyrrolidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the compound's photophysical properties.

A hypothetical table of predicted spectroscopic data is shown below.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
¹⁹F NMR Chemical Shift (ppm)Data not available
Key IR Frequencies (cm⁻¹)Data not available
UV-Vis λmax (nm)Data not available

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Techniques such as nudged elastic band (NEB) or dimer methods can be used to locate transition state structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the energy and spatial distribution of the HOMO would indicate its nucleophilic character and the likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution would reveal its electrophilic character and the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of FMO analysis and reactivity descriptors is presented below.

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Ionization Potential (eV)Data not available
Electron Affinity (eV)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Electrophilicity Index (ω)Data not available

Note: The values in this table are placeholders and would need to be determined through actual computational studies.

Structure Reactivity Relationship Srr Studies of 1 Nitroso 3 Trifluoromethyl Pyrrolidine Analogues

Influence of Trifluoromethyl Substitution on Chemical Reactivity and Stability

The introduction of a trifluoromethyl (-CF3) group at the C-3 position of the pyrrolidine (B122466) ring profoundly alters the molecule's electronic properties and steric profile, thereby influencing its reactivity and stability. The -CF3 group is characterized by its strong electron-withdrawing nature and high metabolic stability. mdpi.com

Electronic Effects: The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the pyrrolidine ring. This electron-withdrawing effect has several consequences:

Reduced Basicity: The nitrogen atom of the pyrrolidine ring becomes less basic compared to the unsubstituted parent compound because the -CF3 group diminishes the electron density available on the nitrogen.

Increased Electrophilicity: The carbon atoms within the pyrrolidine ring, particularly the adjacent C-2 and C-4, become more electrophilic and susceptible to nucleophilic attack.

Activation of Adjacent Groups: The trifluoromethyl group can increase the reactivity of neighboring functional groups. In related systems, the -CF3 group has been shown to increase the electrophilic character of double bonds, enhancing their participation in reactions like 1,3-dipolar cycloadditions. researchgate.net

Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This imparts exceptional metabolic stability to the trifluoromethyl group, making it resistant to cleavage in biological systems. mdpi.com Furthermore, unlike monofluorinated alkyl groups which can be susceptible to SN2 displacement, the trifluoromethyl group shows reduced reactivity toward nucleophiles due to the destabilizing effect of the additional fluorine atoms on the transition state. acs.org

Lipophilicity: The -CF3 group is known to increase the lipophilicity of molecules. mdpi.com This property is critical as it influences solubility and the ability to permeate biological membranes, which in turn affects interactions with molecular targets. mdpi.com

Below is a table summarizing the predicted influence of the trifluoromethyl group on the properties of the pyrrolidine scaffold.

PropertyPyrrolidine1-Nitroso-3-(trifluoromethyl)pyrrolidineRationale for Change
Basicity of Nitrogen (pKa of conjugate acid) ~11.3 chemicalbook.comLowerStrong inductive electron-withdrawal by the -CF3 group reduces electron density on the nitrogen atom.
Lipophilicity (LogP) -0.46HigherThe -CF3 group significantly increases the nonpolar character of the molecule. mdpi.com
Metabolic Stability ModerateHighThe C-F bonds are exceptionally strong and resistant to metabolic cleavage. mdpi.com
Electrophilicity of Ring Carbons LowIncreasedElectron-withdrawal by the -CF3 group makes the ring carbons more electron-deficient. researchgate.net

Impact of Pyrrolidine Ring Conformation and Substituents on Chemical Behavior

The puckering of the pyrrolidine ring in proline, a related structure, is well-studied, with two predominant conformers known as Cγ-exo and Cγ-endo. nih.gov The equilibrium between these states is highly sensitive to the nature and position of substituents on the ring. nih.gov For this compound, the bulky and electronegative -CF3 group at the C-3 position is expected to exert a significant conformational bias.

Steric Influence: A bulky substituent like the trifluoromethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain (A-strain) with other ring atoms and substituents. This preference can lock the ring into a specific puckered conformation. nih.gov

Stereoelectronic Effects: Fluorine atoms can participate in stereoelectronic interactions, such as the gauche effect, which can stabilize specific conformations. beilstein-journals.org For instance, interactions between the C-F bond's antibonding orbital (σ*CF) and adjacent bonding orbitals (e.g., σCH or σCC) can influence conformational preference. beilstein-journals.org

The conformation of the ring directly impacts reactivity by:

Controlling Trajectories of Attack: The puckering determines the "top" and "bottom" faces of the ring, influencing the direction from which a reagent can approach for a reaction.

Modulating Orbital Overlap: The dihedral angles between substituents, which are set by the ring pucker, affect the efficiency of orbital overlap required for certain reactions or electronic delocalization.

The table below illustrates how different types of substituents can influence the puckering of a pyrrolidine ring, based on general principles from related systems.

Substituent Type at C-3/C-4Typical Preferred OrientationResulting Influence on Ring PuckerReference Principle
Electronegative (e.g., -F, -OH) Pseudo-axial (Anomeric effect) or Pseudo-equatorialCan favor specific endo or exo puckering depending on stereochemistry (cis/trans).Electronegativity of substituents influences the exo/endo ratio. nih.gov
Sterically Demanding (e.g., -tBu, -CF3) Pseudo-equatorialStrongly favors a conformation that minimizes steric clashes, often locking the pucker.Bulky groups prefer pseudo-equatorial positions to avoid 1,3-diaxial-like interactions. nih.gov

Modulatory Effects of the Nitroso Group on Overall Reactivity

The N-nitroso (-N=O) group is a key functional moiety that significantly modulates the electronic structure and reactivity of the pyrrolidine nitrogen to which it is attached. This group is planar and its presence introduces several important electronic features.

Electron-Withdrawing Character: The nitroso group acts as an electron-withdrawing group through both induction and resonance. This effect further reduces the nucleophilicity and basicity of the pyrrolidine nitrogen, making it unreactive towards typical electrophiles like alkyl halides. chemicalbook.com

Resonance Stabilization: The lone pair of electrons on the pyrrolidine nitrogen can delocalize into the N=O double bond, creating resonance structures. This delocalization imparts partial double-bond character to the N-N bond, leading to restricted rotation and the possibility of geometric isomers (syn and anti conformers) relative to the pyrrolidine ring.

Electrophilic and Nucleophilic Potential: While the nitrogen of the pyrrolidine ring is rendered non-nucleophilic, the oxygen atom of the nitroso group possesses lone pairs and can act as a nucleophile or a hydrogen bond acceptor. Conversely, the nitrogen of the nitroso group can be an electrophilic center.

Photochemical Reactivity: N-nitrosamines are known to be sensitive to UV light. nih.gov This photochemical lability can lead to cleavage of the N-N bond, generating radical species that can initiate further reactions.

Oxidation and Reduction: The nitroso group can be oxidized to a nitramine (-NO2) group by strong oxidants or reduced to a hydrazine (B178648) (-NH2) derivative. nih.gov

The presence of the nitroso group fundamentally changes the chemical character of the pyrrolidine nitrogen from a typical secondary amine to part of an N-nitrosamine functionality, which dominates the molecule's reactivity profile at that position.

Correlation between Molecular Structure and Reaction Selectivity

Reaction selectivity (chemo-, regio-, and stereo-selectivity) in molecules like this compound is a direct consequence of its specific three-dimensional and electronic structure. The interplay between the conformationally biased ring and the electronic influence of its substituents creates a highly differentiated reactive landscape.

Regioselectivity: The electron-withdrawing -CF3 group deactivates the adjacent C-2 and C-4 positions towards electrophilic attack but activates them towards nucleophilic attack. In reactions involving the generation of a reactive intermediate on the ring (e.g., α-lithiation), the position of this intermediate is directed by the substituents. For N-nitrosamines, deprotonation typically occurs at the α-carbon, and the regioselectivity can be influenced by the steric and electronic nature of other ring substituents.

Stereoselectivity: The fixed conformation imposed by the trifluoromethyl group is a primary determinant of stereoselectivity. Reagents will preferentially attack from the less sterically hindered face of the pyrrolidine ring. For example, in a reduction of a carbonyl group elsewhere on the ring or in an addition reaction, the incoming group's trajectory would be biased by the pseudo-equatorial orientation of the -CF3 group, leading to the preferential formation of one diastereomer over another. Studies on cycloaddition reactions with related CF3-substituted compounds have shown that the trifluoromethyl group can influence stereoselectivity, although the effect can be complex. researchgate.net

A quantitative relationship between molecular structure and selectivity has been established for other series of N-nitroso compounds, underscoring that structural features of both the parent molecule and its potential metabolites are critical in determining reaction outcomes. nih.gov The combination of the rigid ring conformation and the powerful electronic pull of the -CF3 group in this compound provides a clear example of how molecular architecture can be used to control reaction selectivity.

In Vitro Biotransformation Pathways of 1 Nitroso 3 Trifluoromethyl Pyrrolidine

Enzymatic Biotransformations: Investigating Enzyme-Substrate Interactions

The enzymatic biotransformation of N-nitrosamines, a class of compounds to which 1-Nitroso-3-(trifluoromethyl)pyrrolidine belongs, is a critical area of study due to its implications in toxicology. The metabolic fate of these compounds is largely determined by interactions with various enzyme systems, which can lead to either detoxification or metabolic activation to more reactive species. The introduction of a trifluoromethyl group to the pyrrolidine (B122466) ring is expected to significantly influence these enzymatic processes.

Reductive Metabolism by Nitroreductases and Related Enzyme Systems

Reductive metabolism represents a significant pathway for the biotransformation of nitro- and nitroso-compounds. nih.gov In vitro studies with various N-nitrosamines have demonstrated that enzymes such as nitroreductases and aldehyde oxidase can catalyze the reduction of the N-nitroso group. nih.govnih.gov This process typically involves the transfer of electrons to the nitroso moiety, which can lead to the formation of the corresponding hydrazine (B178648) derivative. nih.gov For this compound, this pathway would theoretically yield 1-amino-3-(trifluoromethyl)pyrrolidine.

Oxidative Transformations in In Vitro Systems

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, is a major pathway for the biotransformation of N-nitrosamines. researchgate.netnih.gov The most significant oxidative reaction is α-hydroxylation, which occurs on the carbon atom adjacent to the N-nitroso group. researchgate.net This hydroxylation event leads to the formation of an unstable α-hydroxynitrosamine intermediate, which then spontaneously decomposes to generate electrophilic species. researchgate.net

In the case of this compound, α-hydroxylation could occur at either the C2 or C5 position of the pyrrolidine ring. However, the presence of the trifluoromethyl group at the C3 position is known to inhibit oxidative metabolism at adjacent carbon atoms. nih.gov Therefore, α-hydroxylation at the C2 position might be sterically hindered or electronically disfavored. This would suggest that α-hydroxylation at the C5 position is the more likely oxidative pathway.

Studies on the unfluorinated parent compound, N-nitrosopyrrolidine, have shown that it undergoes α-hydroxylation, leading to the formation of reactive intermediates. nih.govmdpi.com The introduction of fluorine atoms can significantly alter the metabolic profile, often leading to a decrease in the rate of metabolism. nih.gov

Non-Enzymatic Chemical Transformations in Biological Mimetic Systems

In addition to enzymatic reactions, N-nitrosamines can undergo non-enzymatic transformations under conditions that mimic the biological environment. For instance, in acidic conditions, similar to those found in the stomach, N-nitrosamines can undergo denitrosation, which involves the cleavage of the N-NO bond to release the parent amine and a nitrosating agent. nih.gov

Characterization of In Vitro Metabolites and Intermediates (e.g., related to N-nitroso-3-pyrrolidinol)

Based on the established metabolic pathways of related N-nitrosamines, several potential in vitro metabolites and intermediates of this compound can be predicted.

Metabolic Pathway Potential Metabolites/Intermediates Description
Reductive Metabolism1-Amino-3-(trifluoromethyl)pyrrolidineFormed by the reduction of the N-nitroso group.
Oxidative Metabolism (α-hydroxylation at C5)5-Hydroxy-1-nitroso-3-(trifluoromethyl)pyrrolidineInitial unstable product of CYP-mediated oxidation.
4-(Trifluoromethyl)-4-hydroxybutanalFormed after the ring opening of the α-hydroxynitrosamine.
Diazonium ionA highly reactive electrophilic intermediate.

The metabolism of the structurally related compound, N-nitroso-3-pyrrolidinol, which has a hydroxyl group instead of a trifluoromethyl group, likely proceeds through similar oxidative pathways. Computational studies have explored the hydroxylation potential of such analogues. nih.gov Urinary metabolite studies of N-nitrosopyrrolidine in rats have identified various hydroxylated and ring-opened products, providing a basis for predicting the metabolites of its fluorinated analog. scilit.com

Comparative Biotransformation Studies with Related N-Nitrosamines and Fluorinated Compounds

The biotransformation of this compound can be better understood by comparing it with related compounds.

Comparison with N-Nitrosopyrrolidine: The parent compound, N-nitrosopyrrolidine, is known to be metabolized via α-hydroxylation. nih.gov The introduction of the trifluoromethyl group is expected to decrease the rate of this metabolic activation, a phenomenon observed with other fluorinated N-nitrosodialkylamines. nih.gov

Comparison with other Fluorinated Compounds: Studies on N-nitroso-bis(2,2,2-trifluoroethyl)amine have shown that it is practically not metabolized by microsomal fractions. nih.gov This suggests that extensive fluorination can significantly hinder or even block oxidative metabolism. While this compound is not as extensively fluorinated, a similar, albeit less pronounced, inhibitory effect on its metabolism is anticipated.

The metabolism of other compounds containing a pyrrolidine ring can also provide insights. For example, the δ-oxidation of the pyrrolidine moiety has been observed in the biotransformation of other pharmaceuticals, leading to ring opening. nih.govresearchgate.net

Environmental Fate and Degradation Mechanisms of 1 Nitroso 3 Trifluoromethyl Pyrrolidine

Photodegradation Pathways in Aqueous and Atmospheric Environments

Nitrosamines are generally susceptible to photolytic degradation, particularly by ultraviolet (UV) radiation. researchgate.netnih.govsintef.no Studies on N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA) demonstrate that direct photolysis is a significant degradation pathway in aqueous environments. nih.govnih.gov

The photodegradation of nitrosamines is initiated by the absorption of UV light, which can lead to the cleavage of the N-N bond. mdpi.com For NDMA, this process can result in the formation of dimethylamine (B145610) and nitric oxide or other nitrogen-containing species. mdpi.com The quantum yield for the direct UV photolysis of NPYR has been determined to be 0.3. nih.gov The presence of dissolved oxygen can influence the photodegradation process, often increasing the rate of degradation and leading to different products, such as nitrate (B79036). nih.gov

For 1-Nitroso-3-(trifluoromethyl)pyrrolidine, it is anticipated that it will also undergo photodegradation. However, the strong electron-withdrawing nature of the trifluoromethyl group could influence the electronic structure of the molecule, potentially altering its UV absorption spectrum and the efficiency of photolytic cleavage. The C-F bond is exceptionally strong, making the -CF3 group itself highly resistant to degradation. nih.gov Therefore, while the nitrosamine (B1359907) functional group may be degraded, the trifluoromethylated pyrrolidine (B122466) ring may persist or form other stable transformation products.

Table 1: Photodegradation Data for Related Nitrosamines

Compound Conditions Key Findings Reference
N-Nitrosopyrrolidine (NPYR) UV/Ozone Process Synergistic effect of ozone and UV observed. Quantum yield by direct UV photolysis was 0.3. nih.gov
N-Nitrosodimethylamine (NDMA) Aqueous UV Irradiation Dissolved oxygen increases the quantum yield of photolysis. Products include methylamine, dimethylamine, nitrite (B80452), and nitrate. nih.gov

Biodegradation Studies in Model Environmental Systems

The biodegradation of nitrosamines in soil and water has been observed, although the rates can be highly variable and often slow. nih.govnih.govnih.gov Studies on NDMA have shown that it can be mineralized by microorganisms in both aqueous and soil systems. nih.gov Certain bacteria, such as Rhodococcus ruber, are capable of rapidly biodegrading NDMA. nih.gov The presence of other carbon sources can sometimes reduce the rate of nitrosamine mineralization in aqueous environments. nih.gov

For N-nitrosopyrrolidine, some studies have indicated slow disappearance from soil and sewage, suggesting microbial involvement in its decomposition. nih.gov A bacterial culture of Bacillus species has been shown to biodegrade N-nitrosopyrrolidine, among other nitrosamines. researchgate.net

The introduction of a trifluoromethyl group to the pyrrolidine ring is expected to significantly impact the biodegradability of this compound. Fluorinated organic compounds are often more resistant to microbial degradation. nih.gov The high stability of the C-F bond makes it difficult for microbial enzymes to break down the molecule. Therefore, this compound is likely to be more persistent in the environment compared to N-nitrosopyrrolidine.

Table 2: Biodegradation Findings for Related Nitrosamines

Compound Environmental System Observation Reference
N-Nitrosodimethylamine (NDMA) Aqueous and Soil Mineralized by microorganisms. Rates are concentration-dependent. nih.gov
N-Nitrosodimethylamine (NDMA) Axenic Bacterial Cultures Degraded by monooxygenase-expressing bacteria. psu.edu
N-Nitrosodiethylamine, N-Nitrosodi-n-propylamine Soil, Sewage, Lake Water Resistant to degradation in lake water. Slow disappearance from soil and sewage. nih.gov

Chemical Stability and Transformation in Environmental Matrices

Nitrosamines exhibit varying degrees of chemical stability in different environmental matrices. In general, they are stable in neutral or alkaline aqueous solutions in the dark but are less stable in acidic conditions and when exposed to light. nih.govnih.gov N-nitrosopyrrolidine is reported to be stable at room temperature for over 14 days in neutral or alkaline aqueous solutions in the dark, with slightly lower stability in acidic solutions. nih.gov

Advanced Methodologies for Environmental Monitoring and Analysis

The detection and quantification of nitrosamines in environmental samples typically require highly sensitive and selective analytical methods due to their presence at trace levels (ng/L). tcmda.comepa.gov The most common and effective techniques for nitrosamine analysis are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a reliable method for the analysis of volatile nitrosamines. microbiozindia.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : Particularly with tandem mass spectrometry (LC-MS/MS), this technique is highly effective for identifying and quantifying nitrosamines in complex matrices like water and soil. microbiozindia.comijpsjournal.comnih.gov High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements and identification. microbiozindia.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique used for nitrosamine analysis and can be coupled with various detectors. microbiozindia.comchromatographyonline.com

Sample Preparation : Advanced sample preparation techniques are crucial for concentrating the analytes and removing interferences from environmental matrices. These methods include solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-liquid extraction (LLE). ijpsjournal.com

For the analysis of this compound, these established methods for nitrosamines would likely be applicable. The presence of the trifluoromethyl group would result in a different mass spectrum and chromatographic retention time compared to N-nitrosopyrrolidine, which would be used for its specific detection and quantification.

Table 3: Common Analytical Techniques for Nitrosamine Detection

Technique Description Common Applications Reference
GC-MS Gas Chromatography-Mass Spectrometry Analysis of volatile nitrosamines in various matrices. microbiozindia.com
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry Highly sensitive and selective for trace-level quantification in water and pharmaceuticals. microbiozindia.comijpsjournal.com
HPLC High-Performance Liquid Chromatography Versatile for separation, often coupled with UV or MS detectors. microbiozindia.comchromatographyonline.com

Q & A

Q. What are the recommended synthetic routes for 1-Nitroso-3-(trifluoromethyl)pyrrolidine?

The synthesis typically involves nitrosation of 3-(trifluoromethyl)pyrrolidine. A common method employs sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl or H₂SO₄) to introduce the nitroso group at the pyrrolidine nitrogen. For the trifluoromethyl substituent, fluorinating agents like SF₄ or Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) may be used during earlier synthetic steps. Reaction conditions (temperature, solvent polarity) should be optimized to avoid over-nitrosation or decomposition, as nitroso compounds are often sensitive to light and heat .

Q. How can spectroscopic techniques characterize this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) splits signals in adjacent protons due to coupling (³J~H-F~ ≈ 8–10 Hz). The nitroso group (-NO) deshields nearby carbons, shifting their ¹³C signals downfield.
  • ¹⁹F NMR : A singlet near -60 ppm confirms the -CF₃ group.
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z ≈ 183.07 (C₅H₇F₃N₂O⁺).
  • IR : Stretching vibrations for -NO (~1500–1600 cm⁻¹) and -CF₃ (~1100–1200 cm⁻¹) are key markers .

Q. What safety precautions are necessary when handling this compound?

Nitroso compounds are potential carcinogens and mutagens. Use PPE (gloves, N95 masks, fume hoods) to avoid inhalation or skin contact. Storage should be in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Emergency protocols for spills should include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in this compound?

The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the pyrrolidine ring and increasing electrophilicity at the nitroso group. This enhances reactivity in cycloadditions or nucleophilic substitutions. Steric hindrance from -CF₃ may restrict conformational flexibility, as shown in X-ray structures of related fluorinated pyrrolidines. Computational studies (DFT) can quantify these effects by analyzing bond angles and charge distribution .

Q. What challenges arise in crystallographic refinement of this compound?

Fluorine atoms cause weak scattering in X-ray diffraction, complicating electron density maps. High-resolution data (≤ 0.8 Å) and programs like SHELXL (with anisotropic displacement parameters) are critical. For disordered -CF₃ groups, split-site refinement or constraints may be required. Validation tools (e.g., PLATON) should check for missed symmetry or overfitting .

Q. How can researchers resolve contradictions in reactivity studies (e.g., unexpected byproducts)?

  • Mechanistic Probes : Isotopic labeling (¹⁵N-nitroso) or trapping experiments (e.g., Diels-Alder dienes) can identify intermediates.
  • Computational Modeling : MD simulations or QM/MM calculations predict pathways for side reactions, such as nitroso dimerization or C-F bond cleavage.
  • Advanced Analytics : LC-MS/MS or GC-HRMS detects trace byproducts, while variable-temperature NMR monitors dynamic processes .

Q. What role does the nitroso group play in biological interactions?

The nitroso moiety can act as a nitric oxide (NO) donor under redox conditions, making the compound relevant in signaling studies. However, its electrophilicity may lead to covalent adducts with thiols (e.g., glutathione), necessitating assays to evaluate off-target effects. Surface plasmon resonance (SPR) or ITC can quantify binding affinity to target proteins .

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